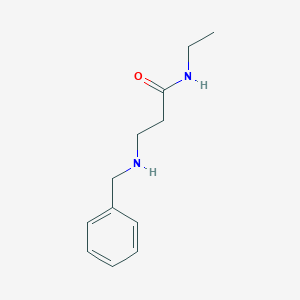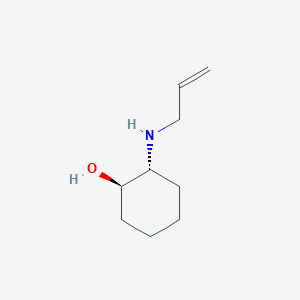
3-(Benzylamino)-N-ethylpropanamide
Overview
Description
“3-(Benzylamino)-N-ethylpropanamide” is a compound that contains a benzylamino group and an ethylpropanamide group. The benzylamino group consists of a benzyl group (a benzene ring attached to a methylene group) linked to an amino group. The ethylpropanamide group consists of a three-carbon chain (propane) with an amide functional group at one end and an ethyl group at the other end .
Synthesis Analysis
While specific synthesis methods for “3-(Benzylamino)-N-ethylpropanamide” are not available, it’s likely that this compound could be synthesized through amide bond formation. This typically involves the reaction of a carboxylic acid (or its derivative) with an amine .Molecular Structure Analysis
The molecular structure of “3-(Benzylamino)-N-ethylpropanamide” would likely show the benzylamino group and the ethylpropanamide group connected through a carbon atom. The benzylamino group would contribute to the aromaticity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of amides and amines. For example, under acidic conditions, amides can be hydrolyzed to yield carboxylic acids and amines. The benzylamino group could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzylamino)-N-ethylpropanamide” would depend on its molecular structure. The presence of an amide group could result in the formation of intermolecular hydrogen bonds, influencing properties like solubility and melting point .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-Benzyl Derivatives : Substituted 3-anilinopropanamides can be converted to N-benzyl derivatives through an uncatalyzed amine exchange reaction. This process, involving 3-(Benzylamino)-N-ethylpropanamide, can result in compounds like 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines (Nnamonu, Agwada, & Nwadinigwe, 2013).
Crystal and Molecular Structures : The compound's structure has been studied through crystal and molecular structures analysis, including derivatives like 2-methoxy-3-[1-(benzylamino)-ethylidene]-2,3-dihydro-2,4-dioxo-2λ5-benzo[e][1,2]oxaphosphinane. Such studies provide insights into inter- and intramolecular H-bonds (Małecka, Grabowski, & Budzisz, 2004).
Biological Activity
Antitumor Activity : 3-(Benzylamino)-N-ethylpropanamide derivatives, such as 3-benzylamino-β-carboline derivatives, have shown potential in antitumor activity. They exhibit properties like inducing apoptosis and cell cycle arrest in specific phases (Ikeda et al., 2012).
Antimycobacterial and Antibacterial Evaluation : Some derivatives of 3-(Benzylamino)-N-ethylpropanamide have been evaluated for their antimycobacterial and antibacterial properties. This includes studies against various strains such as Mycobacterium tuberculosis and Staphylococcus aureus (Semelková et al., 2017).
Pharmacological Properties
- Inhibition of Proteolytic Enzymes : Derivatives of benzylamine, which includes 3-(Benzylamino)-N-ethylpropanamide, have been studied for their role as competitive inhibitors of enzymes like trypsin, plasmin, and thrombin. These studies help understand the relationship between chemical structure and activity against these enzymes (Markwardt, Landmann, & Walsmann, 1968).
Synthesis of Other Compounds
- Synthesis of Isoindolin-1-ones : Research includes the use of benzamides, including 3-(Benzylamino)-N-ethylpropanamide, in the rhodium-catalyzed oxidative acylation with aryl aldehydes. This leads to the synthesis of compounds like 3-hydroxyisoindolin-1-ones, significant in chemical synthesis (Sharma, Park, Park, & Kim, 2012).
Safety And Hazards
properties
IUPAC Name |
3-(benzylamino)-N-ethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-14-12(15)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQOMZOLZOBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-N-ethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)
![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)










